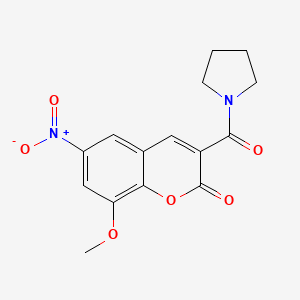![molecular formula C7H4N2O4 B2357411 4-Nitrobenzo[d]oxazol-2(3H)-ona CAS No. 28955-71-7](/img/structure/B2357411.png)
4-Nitrobenzo[d]oxazol-2(3H)-ona
Descripción general
Descripción
4-Nitrobenzo[d]oxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazoles . Benzoxazoles are an important class of bioactive compounds due to their versatile applications in the field of pharmaceuticals and various biological systems . They are encountered in various natural products and are used in drug and agrochemical discovery programs .
Synthesis Analysis
The synthesis of 2-substituted benzoxazole derivatives, which would include 4-Nitrobenzo[d]oxazol-2(3H)-one, has been reported from 2-(benzo[d]oxazol-2-yl) aniline . A rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed for the first time. This reaction allows divergent syntheses of two significant N-heterocycles, five-membered N- (3-substituted benzo [d]oxazol-2 (3H)-ylidene)amines and dihydrobenzo [d]oxazoles .Molecular Structure Analysis
The molecular structure of 4-Nitrobenzo[d]oxazol-2(3H)-one can be analyzed using techniques such as 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The reaction of 4-[5-(bromomethyl)oxazol-2-yl]-18-norisopimarane with sodium azide in the presence of hydrated copper sulfate and sodium ascorbate in DMF gave the corresponding azide, from which new diterpenoid derivatives containing a 1H-substituted 1,2,3-triazol-4-yl substituent were synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitrobenzo[d]oxazol-2(3H)-one can be analyzed using techniques such as IR spectroscopy .Aplicaciones Científicas De Investigación
Inhibición de InhA de Mycobacterium tuberculosis
Los derivados de 4-Nitrobenzo[d]oxazol-2(3H)-ona se han investigado como nuevos inhibidores de Mycobacterium tuberculosis (MTB) InhA, una enzima esencial involucrada en la biosíntesis de ácidos micólicos. Los investigadores diseñaron una serie de derivados de 2-(2-oxobenzo[d]oxazol-3(2H)-il)acetamida basados en un compuesto líder. Entre estos, la 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-il)-N-(5-nitrotiazol-2-il)acetamida exhibió una actividad prometedora con una IC50 de 5.12 ± 0.44 μM contra MTB InhA. También inhibió cepas de MTB sensibles a fármacos y no mostró citotoxicidad a 100 μM .
Síntesis de Intermediarios Clave
This compound sirve como un intermediario crucial en la síntesis de varios compuestos. Se utiliza comúnmente en la preparación de productos farmacéuticos, colorantes orgánicos y materiales OLED (diodos emisores de luz orgánicos). Su estructura única lo hace valioso para construir moléculas más complejas .
Investigación Anticancerígena
Si bien no se han estudiado ampliamente, los derivados de benzoxazolona, incluyendo this compound, tienen potencial en la investigación anticancerígena. Los compuestos líderes con andamios de benzotiazol (similares a las benzoxazolonas) han mostrado una actividad anticancerígena in vitro prometedora. La exploración adicional de sus mecanismos y optimización podría producir valiosos agentes quimioterapéuticos .
Direcciones Futuras
Benzoxazoles are the structural isosteres of nucleic bases adenine and guanine which allow them to interact easily with the biological receptors . This highlights the level of interest in the synthetic approaches of new benzoxazole derivatives and prompts many researchers to explore the potential applicability of this important pharmacophoric scaffold .
Mecanismo De Acción
Target of Action
For instance, 2-aminobenzoxazoles have been used as small-molecule antagonists for somatostatin receptor subtype 5 and as partial antagonists for serotonin (5-hydroxytryptamine) receptors , which are promising targets for the treatment of Alzheimer’s disease and schizophrenia .
Mode of Action
A related process involving benzoxazoles involves a direct c–h amination catalyzed by nbu4ni . This reaction occurs in the absence of a metal catalyst and requires tert-butyl hydroperoxide as an oxidant . The process results in the formation of a variety of substituted benzoxazol-2-amines .
Biochemical Pathways
The amination of benzoxazoles, a process related to this compound, is a significant reaction in synthetic organic chemistry . It has been widely used in the synthesis of organic compounds and natural products .
Result of Action
The amination of benzoxazoles, a process related to this compound, results in the formation of a variety of substituted benzoxazol-2-amines . These amines could potentially interact with various biological targets, leading to diverse cellular effects.
Action Environment
It’s worth noting that the amination of benzoxazoles can be performed under microwave irradiation , suggesting that the reaction conditions could potentially influence the compound’s action.
Propiedades
IUPAC Name |
4-nitro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7-8-6-4(9(11)12)2-1-3-5(6)13-7/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZMRVOOBBPFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2357329.png)


![3,4,5-triethoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2357334.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2357336.png)

![4-Methyl-2-[(3-methylphenyl)methyl]-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2357340.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2357341.png)


![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(p-tolylthio)butanamide](/img/structure/B2357350.png)
